molecular formula C9H12N4O2 B14723968 Guanidine, N-nitro-N'-(2-phenylethyl)- CAS No. 6266-33-7

Guanidine, N-nitro-N'-(2-phenylethyl)-

Cat. No.: B14723968
CAS No.: 6266-33-7
M. Wt: 208.22 g/mol
InChI Key: ZVGFFVGTLFFSLK-UHFFFAOYSA-N
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Description

Guanidine, N-nitro-N’-(2-phenylethyl)- is a chemical compound with the molecular formula C9H11N5O3. It is a derivative of guanidine, a functional group that is prevalent in many natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a nitro group and a phenylethyl group attached to the guanidine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N-nitro-N’-(2-phenylethyl)- can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the protocol features a wide substrate scope.

Another method involves the catalytic guanylation reaction of amines with carbodiimides . This approach utilizes transition metal catalysis to form the C-N bond, which is essential for the synthesis of guanidines. The reaction conditions typically involve the use of copper catalysts, arylboronic acids, and amines in the presence of potassium carbonate and bipyridine under an oxygen atmosphere .

Industrial Production Methods

Industrial production of guanidine derivatives often relies on the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of imidazole groups by amines, providing a convenient and scalable method for the synthesis of N-substituted guanidines.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-nitro-N’-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to form different derivatives.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring under inert atmospheres.

Major Products

The major products formed from these reactions include various substituted guanidines, which can be further functionalized to yield compounds with diverse chemical and biological activities.

Mechanism of Action

The mechanism of action of guanidine, N-nitro-N’-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The phenylethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, N-nitro-N’-(2-phenylethyl)- is unique due to the presence of both a nitro group and a phenylethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

6266-33-7

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-nitro-2-(2-phenylethyl)guanidine

InChI

InChI=1S/C9H12N4O2/c10-9(12-13(14)15)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)

InChI Key

ZVGFFVGTLFFSLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N[N+](=O)[O-]

Origin of Product

United States

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